2-(Phenylimino)oxazolidine-3-ethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27151-08-2 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2-phenylimino-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C11H14N2O2/c14-8-6-13-7-9-15-11(13)12-10-4-2-1-3-5-10/h1-5,14H,6-9H2 |
InChI Key |
FSRIRISNMXWUNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=NC2=CC=CC=C2)N1CCO |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
No publicly available ¹H NMR or ¹³C NMR data for 2-(Phenylimino)oxazolidine-3-ethanol could be located. Therefore, an analysis of its proton and carbon environments, including chemical shifts, coupling constants, and signal multiplicities, cannot be provided.
Specific ¹H NMR spectral data are not available in the public domain.
Specific ¹³C NMR spectral data are not available in the public domain.
Mass Spectrometry (MS) for Molecular Confirmation
No mass spectrometry data for this compound, which would confirm its molecular weight and fragmentation pattern, are publicly accessible.
Other Spectroscopic Techniques for Structural Validation
Information regarding the use of other spectroscopic techniques, such as Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectroscopy, for the structural validation of this compound is not available in the reviewed literature.
Molecular Design and Derivatization Strategies
Rational Design of Substituted 2-(Phenylimino)oxazolidine-3-ethanol Analogues
The rational design of analogues of this compound would theoretically involve a systematic approach to modify its chemical structure to enhance a desired biological activity or property. This process is guided by an understanding of the target biological molecule and the interactions between the compound and the target.
For the broader class of oxazolidinones, rational design has been heavily influenced by their mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov Key structural features that have been the focus of modification include:
The N-phenyl ring: Substitutions on this ring can significantly impact potency and pharmacokinetic properties. For instance, the introduction of fluorine atoms, as seen in linezolid (B1675486), has been a successful strategy.
The C5 side chain of the oxazolidinone ring: Modifications at this position are known to be crucial for antibacterial activity. nih.gov
The oxazolidinone core itself: While less common, modifications to the core ring structure can be explored.
In the specific case of this compound, a rational design strategy would likely explore modifications at the following positions:
The phenylimino group: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl ring could modulate the electronic properties and steric interactions of the molecule.
The ethanol (B145695) substituent at the 3-position: The hydroxyl group of the ethanol moiety could be a key point for modification, such as conversion to esters, ethers, or other functional groups to alter solubility and cell permeability.
Currently, there is no publicly available research data detailing specific analogues of this compound that have been designed and synthesized based on a rational approach for a particular biological target.
Structure-Activity Relationship (SAR) Studies through Systematic Modification
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of structurally related compounds to determine how specific chemical features influence their biological activity.
For the oxazolidinone class, extensive SAR studies have been published, primarily in the context of antibacterial agents. nih.govnih.gov These studies have established several key principles:
The (S)-configuration at the C5 position of the oxazolidinone ring is generally essential for antibacterial activity.
A small N-acyl substituent at the C5-aminomethyl group is often optimal for potency. nih.gov
The nature and position of substituents on the N-phenyl ring are critical for activity and safety.
A hypothetical SAR study for this compound would involve the systematic modification of its structure and the evaluation of the resulting analogues against a specific biological assay.
Table 1: Hypothetical SAR Data for Phenyl Ring Substitutions of this compound Analogues
| Compound ID | Phenyl Ring Substituent | Biological Activity (Hypothetical IC50 in µM) |
| Parent | H | 10 |
| 1a | 4-Fluoro | 5 |
| 1b | 4-Chloro | 7 |
| 1c | 4-Methoxy | 15 |
| 1d | 3,4-Difluoro | 3 |
Note: The data in this table is purely hypothetical and for illustrative purposes only, as no such experimental data for this compound is publicly available.
Table 2: Hypothetical SAR Data for Ethanol Moiety Modifications of this compound Analogues
| Compound ID | Modification at 3-position | Biological Activity (Hypothetical IC50 in µM) |
| Parent | -CH₂CH₂OH | 10 |
| 2a | -CH₂CH₂OAc | 12 |
| 2b | -CH₂CH₂OCH₃ | 18 |
| 2c | -CH₂COOH | 25 |
Note: The data in this table is purely hypothetical and for illustrative purposes only, as no such experimental data for this compound is publicly available.
Approaches to Generate Novel Oxazolidine (B1195125) Scaffolds for Diverse Applications
The generation of novel oxazolidine scaffolds is an active area of research, driven by the need for new therapeutic agents with improved properties. ontosight.ai General approaches that could be applied to generate novel scaffolds based on this compound include:
Scaffold Hopping: This involves replacing the oxazolidine core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups.
Ring-distortion strategies: Modifying the oxazolidine ring itself, for example, by creating bicyclic or spirocyclic systems, can lead to novel chemical entities with different conformational properties.
Combinatorial Chemistry: The use of combinatorial chemistry techniques would allow for the rapid generation of a large library of analogues by systematically combining different building blocks at the key positions of the this compound scaffold.
While these are established methods in drug discovery, their specific application to this compound as a starting point has not been documented in the available literature. Research into this specific compound appears to be in a nascent stage, with its potential as a building block for more complex molecules being an area of interest. ontosight.ai
Computational and Theoretical Investigations of 2 Phenylimino Oxazolidine 3 Ethanol
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become crucial for investigating the electronic structure, reactivity, and reaction pathways of organic molecules. For oxazolidinone systems, DFT studies offer a molecular-level understanding of their synthesis and the influence of various substituents on their chemical properties.
The synthesis of the oxazolidinone core often involves the cyclization of 1,2-aminoalcohols. DFT calculations have been instrumental in elucidating the complex mechanisms governing these reactions. For instance, studies on the conversion of N-Boc protected 1,2-aminoalcohol derivatives, such as ephedrine (B3423809) and pseudoephedrine, into oxazolidinones have revealed competition between different mechanistic pathways. uv.es
One proposed mechanism involves a direct intramolecular SN2 attack by the carbonyl oxygen of the Boc protecting group onto the carbon bearing the leaving group, leading to the formation of the oxazolidinone ring with inversion of stereochemistry. uv.es An alternative pathway suggests a double SN2 mechanism. Theoretical calculations help to determine the activation energies and transition state geometries for these competing pathways, explaining the observed stereochemical outcomes under different reaction conditions. uv.es For erythro isomers of the starting aminoalcohol, the single SN2 mechanism is generally favored, whereas for threo isomers, both pathways can have similar energy barriers. uv.es These computational insights are vital for optimizing reaction conditions to achieve the desired stereoisomer, which is often critical for biological activity.
The nature and position of substituents on the phenyl ring and the oxazolidinone core can dramatically affect the molecule's reactivity and electronic properties. DFT studies allow for a systematic analysis of these substituent effects. By calculating key electronic descriptors, researchers can predict how different functional groups will influence reaction outcomes.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). It is widely used in drug discovery to understand and predict ligand-target interactions.
For oxazolidinone-based compounds, a primary biological target is the bacterial ribosome. qut.edu.au Molecular docking simulations are used to predict how these compounds bind within the ribosomal pockets and to estimate their binding affinity. The binding energy, often expressed in kcal/mol, is a key output of these simulations, with lower (more negative) values indicating stronger binding.
Studies have docked various oxazolidinone derivatives into the 50S ribosomal subunit to elucidate the key interactions responsible for their antibacterial activity. mdpi.com These simulations reveal that the binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with specific nucleotides in the ribosomal RNA (rRNA). qut.edu.aumdpi.com For example, docking studies of an oxazolidinone derivative showed a binding energy of -6.36 kcal/mol with the 50S ribosomal unit (PDB ID: 6DDD), an interaction primarily driven by seven hydrogen bonds. mdpi.com Another study identified that the oxazolidinone substructure can interact with the A-site cleft of the ribosome. nih.gov The specificity of these interactions is crucial, as the compounds must bind effectively to the bacterial ribosome without significantly affecting human ribosomes. mdpi.com
Table 1: Example of Molecular Docking Results for Oxazolidinone Derivatives
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Example) |
|---|---|---|---|---|
| Oxazolidinone 2 | 50S Ribosomal Unit | 6DDD | -6.36 | Not specified |
| Oxazolidinone 20 | Ribosome | Not specified | -12.9 kJ/mol (~ -3.08 kcal/mol) | A-site cleft, CCA-Phe |
Note: Binding energies can vary based on the specific software and force fields used in the simulation.
While the bacterial ribosome is the most well-established target for antibacterial oxazolidinones, computational methods can help identify other potential molecular targets. qut.edu.au The primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC), which interferes with the formation of the 70S initiation complex and inhibits protein synthesis. mdpi.comnih.gov Resistance mutations are often found in domain V of the 23S rRNA, confirming this binding region. nih.gov
Docking studies have precisely mapped the interaction site to the P-site of the ribosome, where the oxazolidinones can inhibit the binding of initiator fMet-tRNA. nih.gov Beyond the ribosome, in silico studies have explored other potential targets. For instance, certain oxazolidinone derivatives have been investigated as inhibitors of DNA Gyrase, an enzyme essential for bacterial DNA replication, particularly in Gram-negative bacteria. nih.gov Other research has identified oxazolidinones as potential inhibitors of enzymes like Δ-5 desaturase (D5D) in inflammatory pathways or as ligands for RNA elements like the T-box riboswitch antiterminator. rsc.orgnih.gov
In Silico Screening for Virtual Ligand Design and Activity Prediction
In silico screening involves computationally evaluating large libraries of chemical compounds to identify those most likely to bind to a drug target. This approach accelerates the discovery of new lead compounds.
Virtual ligand design often starts with a known active compound or a pharmacophore model. A pharmacophore defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For oxazolidinones, pharmacophore models have been developed based on hits from high-throughput screening (HTS). rsc.org These models guide the design of new analogues with improved potency and pharmacokinetic properties. For example, researchers used pharmacophore modeling to design new oxazolidinone analogues as D5D inhibitors, successfully identifying a potent compound. rsc.org
Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are greatly enhanced by computational methods. For a series of oxazolidinone derivatives designed to bind to T-box riboswitch RNA, in silico analysis helped to establish a quantitative structure-activity relationship (QSAR). nih.gov This study highlighted that hydrogen bonding capabilities and hydrophobic properties were significant contributors to the binding affinity. nih.gov Such insights are invaluable for designing the next generation of ligands, allowing chemists to focus on synthesizing compounds with the highest probability of success, thereby saving significant time and resources in the drug development pipeline. nih.govrsc.org
Conformational Analysis and Electronic Structure Studies
Computational and theoretical chemistry serve as powerful tools for understanding the three-dimensional structure and electronic properties of molecules, which are pivotal in determining their reactivity and biological activity. While specific computational studies focusing exclusively on 2-(Phenylimino)oxazolidine-3-ethanol are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on analogous oxazolidine (B1195125) derivatives. These studies provide a framework for predicting the conformational preferences and electronic landscape of the target molecule.
Conformational analysis of oxazolidine derivatives is crucial for understanding their interaction with biological targets. Research on similar structures, such as oxazolidine derivatives of β-adrenoreceptor antagonists, has employed a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods to elucidate their preferred spatial arrangements. rsc.org These studies have revealed that the formation of the oxazolidine ring does not dramatically alter the preferred conformation of the side chains attached to it. rsc.org For instance, in derivatives of aryloxypropanolamine β-adrenoreceptor antagonists, the conformer where the amine group is positioned antiperiplanar (trans) to the aryloxymethylene group is predominant. rsc.org This suggests that the ethanol (B145695) group on the nitrogen of the oxazolidine ring in this compound likely adopts a sterically favorable, extended conformation.
While direct experimental data on the conformational barriers and electronic properties of this compound is scarce, theoretical calculations can provide reliable estimates. Such calculations would typically involve geometry optimization of various possible conformers to identify the lowest energy structures. Subsequent frequency calculations can confirm these as true minima on the potential energy surface and provide thermodynamic data.
The following table summarizes the types of computational methods often applied in the study of related heterocyclic compounds and the insights they can offer for this compound.
| Computational Method | Information Gained | Relevance to this compound |
| Molecular Mechanics (MM) | Rapidly calculates steric energies of different conformers. | Useful for an initial, broad search of the conformational space to identify low-energy conformers of the oxazolidine ring and the ethanol side chain. |
| Density Functional Theory (DFT) | Provides accurate electronic structure, optimized geometry, and vibrational frequencies. | Can be used to determine the most stable conformer, analyze the electronic distribution of the phenylimino group, and predict spectroscopic properties. |
| Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset) | High-accuracy electronic structure calculations. | Can provide benchmark data for confirming the results obtained from DFT and for a more detailed understanding of intramolecular interactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the electron density to characterize chemical bonds and non-covalent interactions. | Can elucidate the nature of the C=N bond in the imino group and any intramolecular hydrogen bonding involving the ethanol hydroxyl group. |
In silico studies on related heterocyclic systems, such as imidazolidine-2-thione derivatives, have demonstrated the utility of computational simulations in rationalizing reaction outcomes and predicting pharmacokinetic properties. nih.gov These approaches could similarly be applied to this compound to explore its chemical reactivity and drug-like characteristics. The oxazolidinone scaffold, a close relative, is known for its role in antibiotics, and extensive computational work has been done to understand its mechanism of action and to design new derivatives. mdpi.comnih.gov
Applications in Advanced Organic Synthesis
Potential Applications in Agricultural Chemistry (e.g., Herbicides Development)
In the realm of agricultural chemistry, oxazolidine (B1195125) derivatives have emerged as a promising class of compounds, particularly in the development of herbicides and herbicide safeners. Herbicide safeners are crucial agrochemicals that protect crops from the phytotoxic effects of herbicides without diminishing their efficacy against weeds. nih.govsci-hub.sedntb.gov.uaacs.org
Research has demonstrated that certain aryl-substituted formyl oxazolidine derivatives can significantly reduce the injury caused by herbicides like nicosulfuron (B1678754) to maize crops. nih.gov The mechanism of this protective effect is multifaceted. One key aspect is the ability of these oxazolidine derivatives to enhance the activity of detoxifying enzymes within the crop plant, such as glutathione (B108866) S-transferases (GST). nih.govsci-hub.se GSTs play a vital role in metabolizing herbicides into non-toxic compounds. By upregulating GST activity, the safener accelerates the detoxification process in the crop, thereby increasing its tolerance. sci-hub.se
Furthermore, molecular docking studies suggest that some oxazolidine-based safeners may act by competing with the herbicide for the active site of its target enzyme in the plant, such as acetolactate synthase (ALS). nih.gov This competitive inhibition mechanism effectively shields the crop's essential metabolic pathways from the herbicide's disruptive action.
The chirality of oxazolidine derivatives can also play a significant role in their safener activity. Studies on chiral 3-dichloroacetyl oxazolidine safeners have revealed that different stereoisomers can exhibit varying levels of protective efficacy. dntb.gov.ua This highlights the importance of stereochemistry in the design of new and more effective herbicide safeners. The R-isomer of 3-(dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine, for instance, has been shown to effectively induce the production of glutathione and enhance GST activity in maize, thereby protecting it from chlorsulfuron (B1668881) damage. dntb.gov.ua
The ongoing research into the structure-activity relationships of oxazolidine derivatives continues to provide valuable insights for the rational design of novel herbicide safeners with improved efficacy and crop selectivity. nih.govacs.org
Interactive Table: Role of Oxazolidine Derivatives as Herbicide Safeners
| Mechanism of Action | Description | Example Compound Class |
| Enhanced Herbicide Metabolism | Upregulation of detoxifying enzymes like Glutathione S-transferases (GST). sci-hub.se | Aryl-substituted formyl oxazolidines. nih.gov |
| Competitive Inhibition | Competition with the herbicide for the active site of the target enzyme (e.g., ALS). nih.gov | Aryl-substituted formyl oxazolidines. nih.gov |
| Induction of Antioxidant Response | Modulation of antioxidant enzyme activities to mitigate herbicide-induced oxidative stress. dntb.gov.ua | Chiral 3-dichloroacetyl oxazolidines. dntb.gov.ua |
Future Perspectives and Research Directions
Identification of Novel Biological Targets for 2-(Phenylimino)oxazolidine-3-ethanol and its Derivatives
The 2-oxazolidinone (B127357) ring is famously associated with antibacterial agents like Linezolid (B1675486), which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govmdpi.comnih.gov However, the structural diversity of oxazolidine (B1195125) derivatives allows for interaction with a much broader range of biological targets. Future research should aim to look beyond established mechanisms and explore new therapeutic applications for this compound.
Key research thrusts could include:
Anticancer Activity: Many heterocyclic compounds, including oxazolidine derivatives, have been investigated for their potential to inhibit cancer cell proliferation. researchgate.net Future studies could screen derivatives of this compound against various cancer cell lines to identify lead compounds and elucidate their mechanisms, which could involve targeting kinases, tubulin, or other proteins crucial for tumor growth.
Enzyme Inhibition: The structure of this compound makes it a candidate for targeting various enzymes. For instance, derivatives of the related spiropyrimidinetrione oxazolidinone have shown activity as DNA Gyrase inhibitors, presenting a pathway to combatting Gram-negative bacteria. nih.gov Screening against other enzyme classes, such as proteases, kinases, or monoamine oxidases, could reveal unexpected therapeutic potential.
Anticonvulsant and Neurological Applications: The oxazolidinone scaffold is present in compounds with activity in the central nervous system. nih.govresearchgate.net Investigating the ability of this compound derivatives to modulate neurotransmitter receptors or ion channels could lead to the development of novel treatments for epilepsy, depression, or other neurological disorders.
The exploration for new targets will require a combination of high-throughput screening, molecular biology techniques, and proteomics to identify binding partners and understand the downstream effects of these novel compounds.
Table 1: Potential Biological Targets for Oxazolidine-Based Compounds
| Therapeutic Area | Potential Biological Target(s) | Representative Compound Class |
|---|---|---|
| Antibacterial | Bacterial Ribosome (50S subunit), DNA Gyrase | Oxazolidinones, Spiro-oxazolidinones nih.govmdpi.com |
| Anticancer | Tubulin, Protein Kinases, Mitochondrial function | Various Oxazolidine derivatives researchgate.net |
| Antitubercular | Mycobacterial protein synthesis machinery | Oxazolidinones (e.g., Delpazolid) nih.gov |
| Neurological | Monoamine Oxidase (MAO), Ion Channels | Oxazolidinones nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX), Cytokine signaling pathways | 4-Phenylimino-thiazolidin-2-ones biointerfaceresearch.com |
Development of Greener and More Efficient Synthetic Pathways
The synthesis of heterocyclic compounds is often a multi-step process that can involve hazardous reagents and generate significant waste. A key future direction is the development of environmentally benign and economically viable synthetic routes to this compound and its analogs.
Future research in this area should focus on:
Utilizing CO2 as a C1 Feedstock: Carbon dioxide is an abundant, non-toxic, and renewable C1 source. Research has demonstrated its successful use in the synthesis of 2-oxazolidinones from epoxides or propargylic alcohols. mdpi.comrsc.orgbeilstein-journals.org Developing catalytic systems, such as those based on copper/ionic liquids or organocatalysts, for the cycloaddition of CO2 to appropriate precursors of this compound would represent a significant advancement in green chemistry. mdpi.com
One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single operation (a "one-pot" reaction) improves efficiency, reduces solvent use, and simplifies purification. beilstein-journals.org Future work could focus on designing tandem reactions, for example, an initial cyclization to form the oxazolidine ring followed by in-situ functionalization.
Catalyst Innovation: Moving away from stoichiometric reagents to catalytic processes is a core principle of green chemistry. This includes exploring recyclable organocatalysts, such as supported 1,5,7-triazabicyclodec-5-ene (TBD), which can be used in continuous flow reactors for oxazolidinone synthesis. rsc.org Research into novel metal-based or organocatalytic methods for the synthesis of the imino-oxazolidine core is a promising avenue. organic-chemistry.org
Table 2: Comparison of Synthetic Reagents for Oxazolidine Ring Formation
| Synthetic Approach | Carbonyl Source | Advantages | Challenges |
|---|---|---|---|
| Traditional | Phosgene (B1210022), Isocyanates (e.g., Chlorosulfonyl isocyanate) beilstein-journals.orgnih.gov | Well-established, high reactivity | High toxicity, moisture sensitive, corrosive |
| Greener | Carbon Dioxide (CO2), Dialkyl Carbonates mdpi.combeilstein-journals.org | Low toxicity, renewable, abundant | Requires catalyst, may require pressure/heat |
| Alternative | Urea, Cyclic Carbonates nih.govbeilstein-journals.org | Readily available, lower toxicity than phosgene | May require specific catalysts or conditions |
Advanced Computational Approaches for Predictive Modeling and Discovery
Computational chemistry offers powerful tools to accelerate the drug discovery process, reducing the time and cost associated with synthesizing and screening new compounds. Applying these methods to this compound can guide the rational design of derivatives with enhanced activity and optimized properties.
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. nih.govresearchgate.net These models correlate the biological activity of a series of compounds with their 3D properties (e.g., steric and electrostatic fields), providing crucial insights for designing more potent molecules. nih.govresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. mdpi.comnih.gov Docking studies can be used to screen virtual libraries of this compound derivatives against known protein structures, prioritizing candidates for synthesis. For example, docking against the bacterial ribosome could predict antibacterial potential. mdpi.com
Machine Learning and Artificial Neural Networks (ANN): For complex, non-linear structure-activity relationships, machine learning models and ANNs can offer superior predictive power compared to traditional QSAR methods. researchgate.net These approaches can analyze vast datasets of chemical structures and biological activities to identify subtle patterns that guide drug design.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-receptor complex over time, providing insights into binding stability and the conformational changes that occur upon binding. nih.gov This can help validate docking results and refine the understanding of molecular interactions.
Table 3: Application of Computational Methods in Oxazolidine Research
| Computational Method | Primary Application | Expected Outcome/Insight |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity based on 3D structure | Identification of key steric and electronic features required for activity. nih.govresearchgate.net |
| Molecular Docking | Predict binding mode and affinity to a target protein | Prioritization of compounds for synthesis; understanding key binding interactions. mdpi.com |
| Artificial Neural Networks (ANN) | Model complex, non-linear structure-activity data | Improved predictive accuracy for biological activity. researchgate.net |
| Molecular Dynamics (MD) | Simulate the stability of the ligand-protein complex | Confirmation of binding mode stability and identification of dynamic interactions. nih.gov |
Exploration of Emerging Applications in Interdisciplinary Fields
The utility of the oxazolidine scaffold is not limited to medicinal chemistry. Its unique structural and chemical properties make it a valuable tool in other scientific disciplines. Future research should explore these non-pharmaceutical applications for this compound.
Potential interdisciplinary applications include:
Asymmetric Synthesis: Chiral oxazolidinones, famously known as Evans auxiliaries, are widely used to control stereochemistry in the synthesis of complex molecules. researchgate.netresearchgate.net The inherent chirality of this compound, once resolved into its enantiomers, could be exploited. The molecule could serve as a chiral auxiliary or as a chiral ligand for metal-catalyzed asymmetric reactions.
Materials Science: The rigid heterocyclic structure could be incorporated into polymers to create materials with novel thermal or optical properties. The phenylimino and hydroxyl groups offer sites for polymerization or for grafting onto surfaces to modify their properties.
Organocatalysis: The nitrogen and oxygen atoms within the ring system could act as Lewis basic sites to catalyze organic reactions. Derivatives could be designed to act as novel organocatalysts for various chemical transformations. researchgate.net
Addressing Stereochemical Challenges in Derivative Synthesis
Stereochemistry is paramount in drug design, as different stereoisomers of a molecule can have vastly different biological activities and metabolic profiles. For oxazolidine-based compounds, the stereoconfiguration at the C4 and C5 positions of the ring is often critical for activity. mdpi.comnih.gov
Future synthetic research must address the following stereochemical challenges:
Diastereoselective and Enantioselective Synthesis: Developing methods to selectively synthesize a single stereoisomer of this compound and its derivatives is crucial. This involves the use of chiral catalysts, chiral starting materials, or stereoselective cyclization strategies. nih.govnih.gov Organocatalytic cascade reactions have shown promise in synthesizing chiral oxazolidinones with high stereocontrol. acs.org
Synthesis of 4,5-Disubstituted Analogs: While methods for creating monosubstituted oxazolidinones are common, the synthesis of derivatives with substituents at both the C4 and C5 positions with defined stereochemistry is more challenging and represents a significant area for development. nih.gov
Control of Multiple Stereocenters: Derivatives of this compound could have multiple stereocenters—on the oxazolidine ring and potentially on side chains. Developing synthetic strategies that provide absolute control over all stereogenic centers is a complex but necessary goal for creating optimized, single-isomer compounds for biological evaluation. Pd(0)-catalyzed cyclization reactions have been used to create complex, stereodefined tetracyclic oxazolidinone structures and could be adapted for this purpose. tandfonline.com
By focusing on these advanced synthetic challenges, chemists can provide a diverse library of stereochemically pure compounds, which is essential for definitively linking molecular structure to biological function.
Q & A
Q. What are the optimal synthetic pathways for 2-(Phenylimino)oxazolidine-3-ethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between phenyl isocyanate derivatives and ethanolamine analogs. Key variables include solvent polarity (e.g., methanol or ether), temperature (60–80°C), and catalysts like triethylamine. For example, oxidation with KMnO₄ in acidic conditions may stabilize intermediates, while NaBH₄ in methanol can reduce side products .
- Example Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| KMnO₄ (acidic, 70°C) | 78 | 95 |
| NaBH₄ (methanol, RT) | 65 | 88 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:
- ¹H NMR : Peaks at δ 1.2–1.5 ppm (oxazolidine CH₂), δ 3.4–3.7 ppm (ethanol -OH), and aromatic protons at δ 7.2–7.6 ppm.
- ¹³C NMR : Carbonyl carbons (C=O) appear at ~170 ppm.
High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 207.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?
- Methodological Answer : Discrepancies often arise from protonation states of the oxazolidine ring. Use pH-controlled kinetic studies with UV-Vis spectroscopy to monitor reaction rates. For instance, at pH < 5, the compound undergoes rapid hydrolysis due to ring-opening, while at pH 7–9, it stabilizes via intramolecular hydrogen bonding .
Q. What experimental designs are recommended to study the compound’s adsorption behavior on indoor surfaces, and how does this impact environmental fate?
- Methodological Answer : Apply microspectroscopic imaging (e.g., AFM or ToF-SIMS) on model surfaces (glass, PVC) under controlled humidity (30–70% RH). Adsorption isotherms reveal monolayer formation at low concentrations (≤10 ppm), while multilayer adsorption occurs at higher levels. This impacts indoor air quality by altering volatile organic compound (VOC) release rates .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzyme active sites?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps. Molecular docking (AutoDock Vina) simulates binding to targets like cytochrome P450, showing affinity energies (ΔG ≈ -8.2 kcal/mol) and hydrogen bonding with Ser-129 residues. Validate with in vitro enzyme inhibition assays .
Data Analysis and Stability
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) show ≤5% degradation over 6 months when stored in amber vials with nitrogen headspace. HPLC-UV (λ = 254 nm) monitors degradation products like phenylurea derivatives. Add antioxidants (e.g., BHT at 0.01% w/v) to suppress oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
